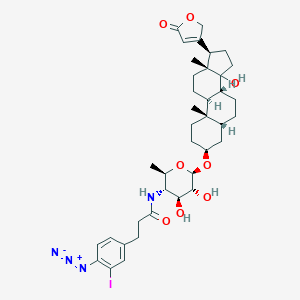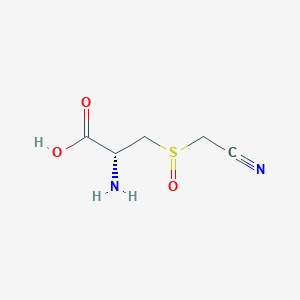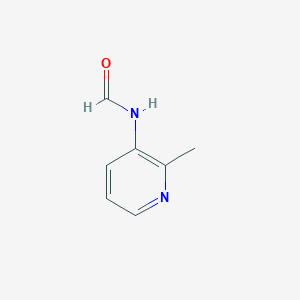
N-(2-Methylpyridin-3-yl)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Methylpyridin-3-yl)formamide, also known as MPF, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MPF is a derivative of pyridine and is synthesized through a simple method that involves the reaction of 2-methylpyridine with formic acid.
Mecanismo De Acción
The mechanism of action of N-(2-Methylpyridin-3-yl)formamide in medicinal chemistry is not fully understood. However, it is believed that N-(2-Methylpyridin-3-yl)formamide acts by inhibiting the activity of cyclooxygenase (COX), an enzyme that is involved in the production of inflammatory mediators. N-(2-Methylpyridin-3-yl)formamide has also been shown to inhibit the production of nitric oxide, a molecule that is involved in the inflammatory response.
Efectos Bioquímicos Y Fisiológicos
N-(2-Methylpyridin-3-yl)formamide has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. Additionally, N-(2-Methylpyridin-3-yl)formamide has been shown to reduce the production of nitric oxide, which is involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(2-Methylpyridin-3-yl)formamide in lab experiments is its ease of synthesis. N-(2-Methylpyridin-3-yl)formamide can be synthesized using simple laboratory techniques and is relatively inexpensive. Additionally, N-(2-Methylpyridin-3-yl)formamide has been shown to have low toxicity in animal models. However, one of the limitations of N-(2-Methylpyridin-3-yl)formamide is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(2-Methylpyridin-3-yl)formamide. One area of research is the development of more efficient synthesis methods for N-(2-Methylpyridin-3-yl)formamide. Another area of research is the exploration of N-(2-Methylpyridin-3-yl)formamide's potential applications in other fields, such as catalysis and materials science. Additionally, further research is needed to fully understand the mechanism of action of N-(2-Methylpyridin-3-yl)formamide in medicinal chemistry and to explore its potential use in the treatment of inflammatory diseases.
In conclusion, N-(2-Methylpyridin-3-yl)formamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its ease of synthesis, low toxicity, and anti-inflammatory properties make it a promising candidate for further research. Future research on N-(2-Methylpyridin-3-yl)formamide should focus on developing more efficient synthesis methods, exploring its potential applications in other fields, and fully understanding its mechanism of action in medicinal chemistry.
Métodos De Síntesis
The synthesis of N-(2-Methylpyridin-3-yl)formamide involves the reaction of 2-methylpyridine with formic acid in the presence of a catalyst such as sulfuric acid. The reaction produces N-(2-Methylpyridin-3-yl)formamide as the main product along with water as a by-product. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
N-(2-Methylpyridin-3-yl)formamide has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of N-(2-Methylpyridin-3-yl)formamide is in the field of medicinal chemistry, where it has been shown to have anti-inflammatory and analgesic properties. N-(2-Methylpyridin-3-yl)formamide has also been studied for its potential use as a catalyst in organic synthesis reactions.
Propiedades
Número CAS |
116286-64-7 |
|---|---|
Nombre del producto |
N-(2-Methylpyridin-3-yl)formamide |
Fórmula molecular |
C7H8N2O |
Peso molecular |
136.15 g/mol |
Nombre IUPAC |
N-(2-methylpyridin-3-yl)formamide |
InChI |
InChI=1S/C7H8N2O/c1-6-7(9-5-10)3-2-4-8-6/h2-5H,1H3,(H,9,10) |
Clave InChI |
HUTQCQFSEXFITF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=N1)NC=O |
SMILES canónico |
CC1=C(C=CC=N1)NC=O |
Sinónimos |
Formamide, N-(2-methyl-3-pyridinyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



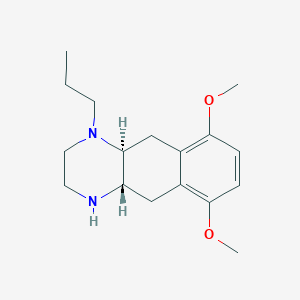
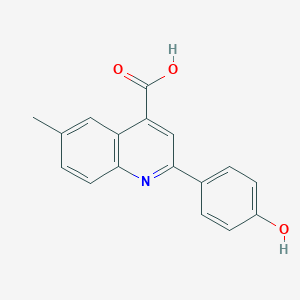
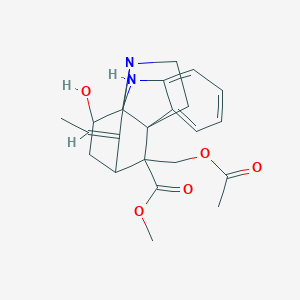
![1-[(2S)-2-(Hydroxymethyl)piperidin-1-YL]ethanone](/img/structure/B58284.png)
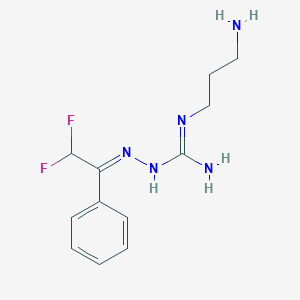
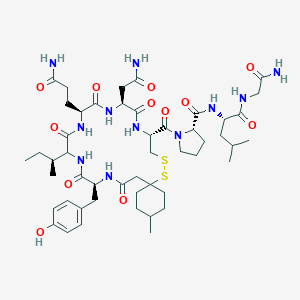
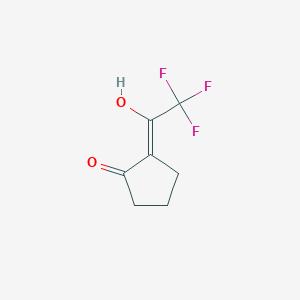
![Tetrakis[tris(dimethylamino)phosphoranylidenamino]phosphonium chloride](/img/structure/B58296.png)
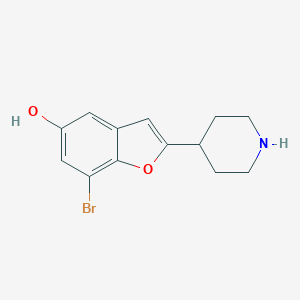
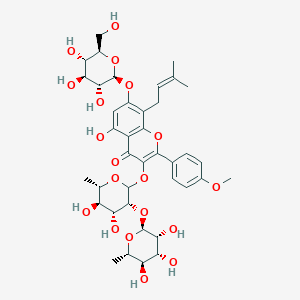
![(2S,6S)-4-Methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraene-3,9-dione](/img/structure/B58306.png)
